Cycloguanil D6 Nitrate
Description
Properties
Molecular Formula |
C11H9D6ClN6O3 |
|---|---|
Molecular Weight |
320.77 |
Origin of Product |
United States |
Synthesis and Analytical Characterization of Cycloguanil D6 Nitrate for Research Applications
Synthetic Pathways and Isotopic Labeling Strategies for Deuterated Cycloguanil (B1669406)
The synthesis of Cycloguanil D6 Nitrate, a deuterated analog of the antimalarial agent cycloguanil, involves a multi-step chemical process designed to specifically incorporate deuterium (B1214612) atoms into the molecular structure. The foundational synthesis of the unlabeled cycloguanil typically begins with the reaction of 4-chloroaniline (B138754) and dicyandiamide, which yields 4-chlorophenylbiguanide. evitachem.com This intermediate then undergoes a condensation reaction with acetone (B3395972) to form the cycloguanil core. evitachem.com
For the creation of the deuterated variant, Cycloguanil D6, isotopic labeling strategies are employed. These strategies are critical for producing a compound suitable for use in various research applications, particularly those requiring mass spectrometry-based analysis. The introduction of deuterium can be accomplished through several methods, such as exchange reactions or the use of deuterated reagents and solvents during the synthesis. evitachem.com In the case of Cycloguanil D6, the six deuterium atoms are specifically located on the two methyl groups of the triazine ring. This is typically achieved by using deuterated acetone (acetone-d6) during the cyclization step with 4-chlorophenylbiguanide.
The choice of isotopic labeling strategy is crucial and depends on the specific research question being addressed. numberanalytics.com The goal is to produce a stable, labeled compound where the deuterium atoms are not easily exchanged. Site-selective deuteration, as in Cycloguanil D6, is often preferred to understand specific metabolic pathways or to block metabolism at particular sites on a molecule. nih.gov The efficiency and cost-effectiveness of these synthetic routes are continually being improved to meet the growing demand for deuterated compounds in drug discovery and development. neulandlabs.com
Analytical Validation of Deuterium Incorporation and Positional Specificity
Following the synthesis of this compound, rigorous analytical validation is essential to confirm the successful incorporation of deuterium, its isotopic purity, and the specific locations of the deuterium atoms within the molecule. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this validation. rsc.org
High-resolution mass spectrometry is employed to determine the molecular weight of the synthesized compound with high precision. By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its unlabeled counterpart, the number of incorporated deuterium atoms can be confirmed. rsc.org For Cycloguanil D6, a mass shift corresponding to the addition of six neutrons is expected. The integration of isotopic ions in the mass spectrum allows for the calculation of the isotopic enrichment, providing a quantitative measure of the percentage of molecules that are correctly labeled. rsc.org
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is indispensable for confirming the positional specificity of the deuterium labels. In the ¹H NMR spectrum of Cycloguanil D6, the signals corresponding to the protons on the methyl groups should be significantly diminished or absent, while the signals for the other protons in the molecule remain. Conversely, the ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the methyl groups, confirming their specific location. This detailed structural analysis ensures the integrity of the labeled compound and its suitability for use in research. rsc.org
Comparison with Unlabeled Cycloguanil Analogs in Research Methodologies
Deuterated compounds like this compound offer significant advantages over their unlabeled analogs in various research methodologies, primarily due to the kinetic isotope effect and their utility as internal standards. nih.govthalesnano.com The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.govneulandlabs.com This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov
In drug metabolism studies, this effect is particularly valuable. By strategically placing deuterium atoms at sites of metabolic activity, researchers can investigate the metabolic pathways of a drug. thalesnano.com For cycloguanil, which is the active metabolite of proguanil (B194036), understanding its further metabolism is crucial. Using Cycloguanil D6 allows for the tracking of the molecule and its metabolites in biological systems with greater accuracy. evitachem.comthalesnano.com
One of the most common applications of deuterated compounds is as internal standards in quantitative analysis using mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS). thalesnano.com When analyzing biological samples, the concentration of a drug or metabolite can be precisely measured by adding a known amount of its deuterated analog (e.g., Cycloguanil D6) to the sample. thalesnano.com Since the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, because of its higher mass, it can be distinguished from the unlabeled compound, allowing for accurate quantification and correcting for any sample loss during preparation and analysis. thalesnano.com This approach significantly improves the accuracy and reliability of pharmacokinetic and metabolic studies. thalesnano.com
Isotopic labeling with stable isotopes like deuterium is also a powerful tool in metabolomics to trace the flux of metabolic pathways. scispace.combiorxiv.org By introducing a labeled compound, researchers can follow its transformation through various biochemical reactions, providing a dynamic view of cellular metabolism. biorxiv.org
Interactive Data Table: Properties of Cycloguanil and its Deuterated Analog
| Property | Cycloguanil | This compound |
| Molecular Formula | C₁₁H₁₄ClN₅ | C₁₁H₉D₆ClN₆O₃ |
| Molecular Weight | 251.72 g/mol | 320.77 g/mol evitachem.com |
| Primary Research Use | Antimalarial drug | Internal standard, metabolic tracer |
| Key Analytical Technique | LC-MS | LC-MS, NMR rsc.org |
Advanced Analytical Methodologies Utilizing Cycloguanil D6 Nitrate
Applications as an Internal Standard in High-Throughput Mass Spectrometry-Based Assays
Cycloguanil (B1669406) D6 Nitrate is primarily utilized as an internal standard in mass spectrometry-based analytical techniques. Its structural and chemical similarity to the analyte, cycloguanil, allows it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization. The key difference lies in its mass, due to the six deuterium (B1214612) atoms, which enables the mass spectrometer to distinguish it from the non-deuterated cycloguanil. This ensures that variations in sample processing and instrument response are accounted for, leading to more accurate and precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification Protocols
In Liquid Chromatography-Mass Spectrometry (LC-MS), Cycloguanil D6 Nitrate is added to samples at a known concentration before any extraction or cleanup steps. vulcanchem.com As the sample is processed, any loss of the analyte will be mirrored by a proportional loss of the internal standard. During LC-MS analysis, the analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This method effectively corrects for matrix effects and variations in extraction recovery and injection volume, which are common challenges in the analysis of complex biological fluids like plasma and blood.
| Parameter | Typical Value/Condition | Purpose |
| Chromatographic Column | C18 Reverse-Phase | Separation of analyte and internal standard from matrix components. |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid | To achieve optimal chromatographic separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | To efficiently ionize cycloguanil and its deuterated standard. |
| MS/MS Transition (Cycloguanil) | Specific m/z of precursor ion to product ion | For selective detection and quantification of the analyte. |
| MS/MS Transition (Cycloguanil D6) | Specific m/z of precursor ion to product ion | For selective detection and quantification of the internal standard. |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While less common for a polar compound like cycloguanil, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often requiring derivatization to increase the volatility of the analyte. In such methods, this compound serves the same crucial role as an internal standard. After addition to the sample, both the analyte and the deuterated standard undergo the same derivatization and extraction procedures. The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer detects them based on their mass-to-charge ratio. The use of this compound in GC-MS helps to normalize for inconsistencies in the derivatization reaction efficiency and injection variability, thereby ensuring the accuracy of the quantitative results.
Development and Validation of Quantitative Analytical Methods for Cycloguanil in Complex Biological Matrices
The development of robust and reliable analytical methods for quantifying cycloguanil in complex biological matrices, such as plasma, blood, and tissue homogenates, is essential for pharmacokinetic and metabolic studies. The validation of these methods is a critical step to ensure that the data generated is accurate and reproducible. The use of this compound is integral to this process. Method validation typically involves assessing parameters such as linearity, accuracy, precision, selectivity, sensitivity, and stability. By incorporating the deuterated internal standard, the method can be demonstrated to be free from the influence of matrix effects, a common source of error in bioanalytical assays. The consistency of the analyte-to-internal standard response ratio across different concentrations and sample types is a key indicator of a well-validated method.
| Validation Parameter | Acceptance Criteria | Role of this compound |
| Linearity | Correlation coefficient (r²) > 0.99 | Ensures the response ratio is proportional to concentration over the desired range. |
| Accuracy | Within ±15% of the nominal concentration | Corrects for systematic errors in sample preparation and analysis. |
| Precision | Coefficient of variation (CV) ≤ 15% | Minimizes the impact of random variations in the analytical process. |
| Selectivity | No significant interference at the retention times of the analyte and IS | Confirms that the detected signals are unique to cycloguanil and its deuterated form. |
| Matrix Effect | Consistent response in different biological lots | The internal standard co-elutes and experiences similar ionization suppression or enhancement. |
Enhancing Analytical Precision and Sensitivity through Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the gold standard for quantitative analysis due to its high precision and accuracy. This technique relies on the use of a stable isotope-labeled internal standard, such as this compound. The fundamental principle of SID-MS is the addition of a known amount of the isotopically labeled standard to the sample. The labeled standard is chemically identical to the analyte and thus behaves identically during all stages of sample preparation and analysis. The mass spectrometer can differentiate between the analyte and the standard based on their mass difference. By measuring the ratio of the natural analyte to the labeled standard, a highly accurate determination of the analyte's concentration can be made. This approach effectively eliminates errors arising from sample loss, matrix effects, and instrument variability, leading to a significant enhancement in both analytical precision and sensitivity. The use of this compound in SID-MS assays for cycloguanil allows for the reliable quantification of the drug even at very low concentrations in complex biological samples.
Pharmacokinetic and Metabolic Research Investigations of Cycloguanil and Its Deuterated Analog
Investigative Models for Cycloguanil (B1669406) Pharmacokinetics in Non-Human Biological Systems
To characterize the absorption, distribution, metabolism, and excretion (ADME) of cycloguanil, researchers employ a combination of non-human biological systems. fda.govnumberanalytics.com These models are broadly categorized into in vitro and in vivo systems, each providing unique insights into the drug's pharmacokinetic profile. nih.govwuxiapptec.com These studies are crucial for predicting drug behavior and for extrapolating data from animal models to human applications. numberanalytics.comnih.gov
The biotransformation of the prodrug proguanil (B194036) into its active metabolite, cycloguanil, is primarily a hepatic process mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govresearchgate.net In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms responsible for this metabolic activation. nih.govmedicaljournals.se
Research has conclusively shown that the cyclization of proguanil is predominantly catalyzed by CYP2C19 and, to a significant extent, by CYP3A4. nih.govnih.gov Studies using microsomes from multiple human livers demonstrated that the rate of proguanil activation correlated significantly with CYP3A activities. nih.gov Further experiments utilizing selective chemical inhibitors confirmed these findings; inhibitors targeting CYP2C19 (like R,S-mephenytoin) and CYP3A4 (like troleandomycin) significantly reduced the formation of cycloguanil, whereas inhibitors for other isoforms such as CYP1A2, CYP2C9/10, and CYP2D6 had minimal effect. nih.govnih.govscispace.com
Kinetic analyses of this biotransformation in human liver microsomes have been performed to quantify the enzyme-substrate interactions. These studies provide key parameters that describe the efficiency of the metabolic conversion.
Table 1: Michaelis-Menten Kinetic Parameters for Cycloguanil Formation from Proguanil in Human Liver Microsomes
| Parameter | Value Range | Description |
|---|---|---|
| Apparent Km (Michaelis constant) | 35 µM to 183 µM | Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. nih.govnih.gov |
| Apparent Vmax (Maximum reaction rate) | ~8 pmol·min-1·mg-1 protein | Represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. nih.gov |
Data compiled from studies on adult human liver microsomes. nih.govnih.gov
The data gathered from these animal models, including parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2), are used to predict the drug's behavior in humans. nih.govhres.ca While species-specific differences in size and drug disposition can impact pharmacokinetic profiles, allometric scaling methods are often used to extrapolate findings from animals to humans. wuxiapptec.comresearchgate.net
Table 2: Key Pharmacokinetic Parameters Investigated in Animal and Human Studies
| Parameter | Description |
|---|---|
| Cmax | Maximum (or peak) serum concentration that a drug achieves. nih.gov |
| tmax | Time at which the Cmax is observed. nih.gov |
| AUC (Area Under the Curve) | Represents the total drug exposure over time. nih.gov |
| V/F or Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov |
| CL/F (Clearance) | The rate at which a drug is removed from the body. hres.canih.gov |
| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by half. hres.ca |
Elucidation of Prodrug Biotransformation Pathways (Proguanil to Cycloguanil) Using Deuterated Tracers
The use of stable isotope-labeled compounds, such as Cycloguanil D6 Nitrate, is a powerful technique in pharmacokinetic research. evitachem.commedchemexpress.com By incorporating heavy isotopes like deuterium (B1214612) into the drug molecule, researchers can use it as a tracer for quantification and metabolic pathway analysis. medchemexpress.cominvivochem.com this compound is the deuterium-labeled form of cycloguanil and serves as an invaluable tool for these studies. medchemexpress.comszabo-scandic.com
When studying the biotransformation of the prodrug proguanil to its active metabolite cycloguanil, the deuterated analog allows for unambiguous tracking. evitachem.com Using analytical techniques like mass spectrometry, researchers can differentiate between the endogenously formed cycloguanil and any administered standard, allowing for precise measurement of the conversion rate and extent. This method is crucial for accurately characterizing the metabolic profile and understanding the efficiency of the prodrug activation in vivo and in vitro. medchemexpress.com
Analysis of Deuterium Isotope Effects in Biotransformation Processes
The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Many drug metabolism reactions, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step. nih.gov
Altered Metabolic Pathways: Slowing one metabolic pathway may redirect the drug's metabolism towards other, previously minor, pathways. invivochem.com
The study of deuterated compounds like this compound helps researchers understand the practical applications of the KIE, which can be leveraged in drug design to enhance exposure or avoid the formation of undesirable metabolites. nih.gov
Molecular and Cellular Mechanism of Action Studies of Cycloguanil Enabled by Deuterated Analogs
Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Enzyme-Ligand Interaction Dynamics
Cycloguanil (B1669406) functions by inhibiting DHFR, an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govasm.org THF is an essential cofactor for the synthesis of thymidylate, purine (B94841) nucleotides, and certain amino acids, all of which are vital for DNA synthesis and cellular replication. asm.orgresearchgate.net Kinetic studies have shown that cycloguanil exhibits competitive inhibition behavior towards DHFR. nih.gov The deuterated form, Cycloguanil D6 Nitrate, serves as a valuable tool in these studies, particularly in mass spectrometry-based assays to trace its metabolic fate and interactions within biological systems. medchemexpress.comevitachem.com
Plasmodium Species DHFR-Thymidylate Synthase (DHFR-TS) Binding Characteristics
In Plasmodium species, the causative agents of malaria, DHFR exists as a bifunctional enzyme complex with thymidylate synthase (DHFR-TS). nih.govcambridge.org Cycloguanil demonstrates a high affinity for the Plasmodium falciparum DHFR-TS (PfDHFR-TS). nih.govresearchgate.net The species-selective activity of cycloguanil is largely attributed to its stronger binding to the parasite's DHFR-TS compared to the human DHFR. nih.gov
However, the emergence of drug resistance, primarily through mutations in the dhfr gene, has compromised the efficacy of cycloguanil. cambridge.orgresearchgate.net Mutations at key residues, such as S108N and A16V, can cause steric hindrance and alter the binding of rigid inhibitors like cycloguanil to the active site. cambridge.orgresearchgate.netrcsb.org For instance, the S108N mutation introduces a bulkier side chain that sterically clashes with the p-chlorophenyl group of cycloguanil. researchgate.netacs.org The A16V and S108T double mutation specifically confers high-level resistance to cycloguanil. rcsb.orgmdpi.com
Computational modeling and X-ray crystallography studies, sometimes aided by deuterated analogs for stabilizing complexes, have been crucial in visualizing these interactions. mdpi.comsemanticscholar.org These studies have revealed that the binding of cycloguanil is influenced by non-covalent interactions with a specific set of amino acid residues in the active site. nih.gov
Mammalian DHFR Inhibition Profiling for Selectivity Analysis
While cycloguanil is a potent inhibitor of plasmodial DHFR, it is a significantly weaker inhibitor of mammalian DHFR enzymes. nih.gov This selectivity is a cornerstone of its therapeutic use. However, some studies have indicated that at certain concentrations, cycloguanil and its analogs can inhibit human DHFR (hDHFR). nih.govmdpi.com For example, one study reported a Ki value of 43.0 μM for cycloguanil against hDHFR. nih.gov
The development of cycloguanil analogs has sometimes focused on increasing selectivity. researchgate.net Comparative inhibition studies are essential to determine the selectivity index, which is the ratio of the inhibitory concentration against the parasite enzyme versus the host enzyme. mdpi.com This analysis is critical for developing new antifolate drugs with improved therapeutic windows.
| Enzyme | Inhibitor | IC50 / Ki | Selectivity Index (hDHFR/PfDHFR) |
| Wild-type PfDHFR | Cycloguanil | - | - |
| Quadruple mutant PfDHFR | Cycloguanil | - | - |
| Human DHFR (hDHFR) | Cycloguanil | Ki = 43.0 μM nih.gov | - |
| P. carinii DHFR | Cycloguanil | Ki = 109.0 μM nih.gov | - |
| T. brucei DHFR-TS | Cycloguanil | - | 123 (relative to TbPTR1) mdpi.com |
| Wild-type PfDHFR | Pyrimethamine (B1678524) | - | - |
| Human DHFR (hDHFR) | Pyrimethamine | - | - |
| Wild-type PfDHFR | WR99210 | - | - |
| Human DHFR (hDHFR) | WR99210 | - | - |
| Human DHFR (hDHFR) | Methotrexate | Ki = 0.01–0.2 nM nih.gov | Unselective nih.gov |
| Note: Specific Ki or IC50 values for all combinations were not consistently available across the provided search results. The table reflects the available data points. |
Perturbations of Folate Metabolism Pathways in Parasitic Systems (e.g., Plasmodium spp.)
The inhibition of DHFR by cycloguanil directly disrupts the folate metabolic pathway in Plasmodium. researchgate.netwho.int This pathway is essential for the parasite's survival as it cannot salvage sufficient folates from the host and relies on its own de novo synthesis. researchgate.net By blocking the conversion of DHF to THF, cycloguanil depletes the pool of reduced folate cofactors necessary for various biosynthetic processes. oup.comoup.com
Metabolomic studies have shown that treatment of P. falciparum with cycloguanil leads to a rapid accumulation of deoxyuridine monophosphate (dUMP) and a corresponding decrease in downstream products like deoxythymidine monophosphate (dTMP) and deoxythymidine triphosphate (dTTP). oup.comoup.com This metabolic disruption is a direct consequence of DHFR-TS inhibition. asm.org The use of deuterated cycloguanil can aid in tracing these metabolic perturbations with greater precision. evitachem.com
Impact on Deoxyribonucleotide Synthesis and Cellular Proliferation in In Vitro Models
The disruption of the folate pathway and the subsequent depletion of THF directly impacts the synthesis of deoxyribonucleotides, particularly dTMP. asm.orgoup.com The enzyme thymidylate synthase, the other half of the bifunctional DHFR-TS complex in Plasmodium, is responsible for converting dUMP to dTMP, a process that requires a THF cofactor. researchgate.netnih.gov By inhibiting DHFR, cycloguanil indirectly halts this crucial step in DNA synthesis.
This blockade of nucleotide biosynthesis ultimately leads to the cessation of DNA replication and cell division, thereby inhibiting parasite proliferation. oup.comscispace.com In vitro studies on human lymphocytes have also demonstrated that cycloguanil can block the endogenous synthesis of thymidine (B127349) and suppress the growth of proliferating cells, an effect that can be reversed by the addition of folinic acid (a THF derivative). scispace.com This underscores the fundamental role of DHFR inhibition in the antiproliferative effects of cycloguanil. Studies combining cycloguanil with other drugs have shown a significant suppressive effect on dTTP concentrations in parasites. researchgate.net
Structural Biology Applications: Hydrogen-Deuterium Exchange Mass Spectrometry for Conformational Studies of Enzyme-Ligand Complexes
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of proteins and their complexes in solution. thermofisher.comnih.govnih.gov This method measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent, providing information about solvent accessibility and protein structure. thermofisher.comfrontiersin.org
Preclinical Efficacy and Resistance Research Utilizing Cycloguanil Analogs
In Vitro Assessment of Antiparasitic Activity
The antiparasitic effects of cycloguanil (B1669406) and its analogs are rigorously evaluated using in vitro parasite culture systems. These controlled laboratory environments allow for precise determination of the compounds' potency against various Plasmodium species and strains.
Plasmodium falciparum Susceptibility and Resistance
In vitro assays are fundamental in determining the susceptibility of different P. falciparum strains to cycloguanil. These tests reveal a range of sensitivities, with some isolates being highly susceptible while others exhibit significant resistance. For instance, a study of 86 African isolates of P. falciparum showed a bimodal distribution of susceptibility, with 44% of the isolates being susceptible to cycloguanil. The 50% inhibitory concentration (IC50), the concentration of a drug that inhibits parasite growth by 50%, is a key metric derived from these assays. Variations in IC50 values among different strains highlight the diverse resistance profiles present in natural parasite populations.
Table 1: In Vitro Susceptibility of P. falciparum Isolates to Cycloguanil
| Study Focus | Key Findings | Reference |
|---|---|---|
| Susceptibility of African Isolates | Bimodal distribution of susceptibility patterns observed in 86 isolates, with 44% being cycloguanil susceptible. | |
| Culture Condition Effects | IC50 values for cycloguanil are influenced by the concentration of folate and para-aminobenzoic acid in the culture medium. | |
| Resistance Thresholds | Previously suggested IC50 threshold for in vitro cycloguanil resistance is >500 nM. |
Activity Against Other Plasmodium Species
While P. falciparum is the most lethal species, the activity of cycloguanil analogs against other human-infecting Plasmodium species, such as P. vivax and P. knowlesi, is also a critical area of research. Preclinical models, including in vitro cultures of these species and animal models, are employed to assess the broader spectrum of activity. For example, cycloguanil has shown activity against the hepatic stages of Plasmodium yoelii, a rodent malaria parasite often used as a model for human malaria. Such studies are vital for developing antimalarials with comprehensive efficacy.
Unraveling Drug Resistance Mechanisms
The emergence of resistance to cycloguanil has prompted extensive research into its molecular basis. This has primarily focused on the genetic and enzymatic alterations within the parasite that reduce drug efficacy.
The primary mechanism of resistance to cycloguanil involves point mutations in the gene encoding the DHFR-TS (dihydrofolate reductase-thymidylate synthase) enzyme. Specific mutations at certain amino acid positions can dramatically decrease the binding affinity of cycloguanil to the DHFR active site, thereby rendering the drug less effective. For instance, a serine-to-threonine change at position 108, often coupled with an alanine-to-valine change at position 16 of the DHFR enzyme, is strongly associated with cycloguanil resistance. Interestingly, this differs from the mutations that typically confer resistance to another DHFR inhibitor, pyrimethamine (B1678524), which often involve a serine-to-asparagine change at position 108. The accumulation of multiple mutations, such as the quadruple mutant (51I/59R/108N/164L), can lead to high-level resistance.
Table 2: Key DHFR-TS Mutations Associated with Cycloguanil Resistance in *P. falciparum***
| Amino Acid Change | Codon Position | Effect on Susceptibility | Reference |
|---|---|---|---|
| Ala -> Val | 16 | Contributes to cycloguanil resistance, often in combination with S108T. | |
| Ser -> Thr | 108 | Key mutation conferring cycloguanil resistance. | |
| Ser -> Asn | 108 | Primarily confers pyrimethamine resistance, with a moderate decrease in cycloguanil susceptibility. | |
| Ile -> Leu | 164 | Contributes to significant cross-resistance to both cycloguanil and pyrimethamine when combined with S108N. |
These genetic alterations result in conformational changes in the DHFR enzyme, which in turn affect the binding of the inhibitor. The altered enzyme can still perform its physiological function but is less susceptible to inhibition by cycloguanil.
Drug Interactions in Research Models
In the pursuit of more effective antimalarial therapies and to combat resistance, cycloguanil and its analogs are often studied in combination with other antimalarial agents. These studies aim to identify synergistic (enhanced effect) or antagonistic (reduced effect) interactions.
A notable example is the interaction between cycloguanil and atovaquone (B601224). While the parent drug, proguanil (B194036), acts synergistically with atovaquone, its metabolite, cycloguanil, has been shown to be antagonistic to atovaquone's effects in vitro. This suggests that proguanil may have an antimalarial mechanism of action independent of its conversion to cycloguanil and its inhibition of DHFR. The combination of atovaquone and proguanil is highly synergistic, whereas the combination of atovaquone and cycloguanil demonstrates antagonism. Understanding these interactions is crucial for the rational design of combination therapies.
Exploring Non-Malarial Biological Activities
The ability of cycloguanil analogs to inhibit DHFR is not limited to the parasite enzyme. These compounds can also inhibit human DHFR, a property that has led to investigations into their potential for other therapeutic applications, such as in cancer and viral infections.
Research has explored the anti-cancer activity of cycloguanil and its analogs, as DHFR is a well-established target in cancer therapy. Studies have shown that these compounds can inhibit the proliferation of cancer cells, such as breast cancer cell lines, by disrupting folate metabolism. Some analogs may have additional cellular targets beyond DHFR, as suggested by experiments where folinic acid did not fully rescue cells from the effects of the compounds.
Furthermore, certain 1-aryl-4,6-diamino-1,2-dihydrotriazines, which are structurally related to cycloguanil, have been identified as inhibitors of influenza A and B viruses, as well as respiratory syncytial virus (RSV). The antiviral mechanism of action is believed to be the inhibition of the host cell's DHFR enzyme. Some of these analogs have demonstrated potent antiviral activity in the low micromolar and even nanomolar range.
Advanced Research Applications and Future Directions
Metabolomics-Based Profiling for Elucidating Novel Mechanisms of Drug Action
Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, provides a powerful platform for understanding the mechanism of action of drugs. By capturing a functional snapshot of the cellular state, metabolomic profiling can elucidate the downstream biochemical effects of a compound like Cycloguanil (B1669406). asm.orgdundee.ac.uk For instance, recent studies have re-investigated the anti-cancer activity of Cycloguanil and its analogs using modern chemical biology and analytical methods. mdpi.comnih.govresearchgate.netubc.ca These investigations confirmed that Cycloguanil and a promising analogue, NSC127159, induced metabolite profiles similar to those of established Dihydrofolate Reductase (DHFR) inhibitors like Methotrexate and Pyrimethamine (B1678524). nih.govubc.ca
The primary target of Cycloguanil is DHFR, an essential enzyme in folate metabolism. mdpi.comnih.govwikipedia.org Inhibition of DHFR disrupts the synthesis of nucleotides and certain amino acids, leading to a cascade of metabolic changes. mdpi.com Metabolomic fingerprinting of Plasmodium falciparum treated with various antimalarials has demonstrated the potential of this approach to differentiate modes of action. dundee.ac.uk Applying this technique to Cycloguanil D6 Nitrate allows researchers to trace metabolic pathways with greater precision. The stability of the deuterated compound can help in tracking the molecule and its metabolites, providing clearer insights into how it perturbs folate-dependent pathways.
Furthermore, metabolomics can uncover previously unknown mechanisms or off-target effects. nih.govubc.ca Studies on some Cycloguanil analogs have shown that their growth-inhibitory effects are not completely reversed by folinic acid, suggesting the existence of additional biological targets beyond DHFR. mdpi.comnih.govubc.ca Untargeted metabolomics analysis can help identify these alternative pathways, offering a more comprehensive understanding of the drug's activity. asm.org
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Studies of Cycloguanil Analogs
Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools for modern drug design, enabling the rational development of more potent and selective analogs. nih.govmdpi.com Numerous QSAR studies have been conducted on Cycloguanil derivatives to understand the structural features essential for their inhibitory activity against DHFR, particularly from the malaria parasite Plasmodium falciparum (PfDHFR). nih.govnih.govacs.orgnih.gov
These computational models explore the relationship between the physicochemical properties of the analogs and their biological activity. acs.orgnih.gov For instance, studies have revealed that for wild-type PfDHFR, the hydrophobicity of substituents on the N1-phenyl ring is a key determinant of binding affinity. acs.orgnih.govnih.gov In contrast, for mutant strains of PfDHFR that confer resistance to Cycloguanil (such as the A16V+S108T double mutant), steric factors become crucial. acs.orgnih.govacs.org
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed insights into the steric, electrostatic, and hydrophobic fields around the molecule that influence its activity. nih.gov These models generate contour maps that guide chemists in modifying the molecular structure to enhance binding affinity and overcome drug resistance. nih.gov Docking studies further complement QSAR by simulating the binding pose of Cycloguanil analogs within the active site of DHFR, identifying key interactions with amino acid residues such as Asp54 and Ser108. nih.govnih.govacs.org Such computational approaches are critical for designing novel derivatives with improved activity against both wild-type and drug-resistant parasite strains. nih.govmalariaworld.org
| Study Focus | Key Descriptors/Factors | Implication for Drug Design | Primary Target |
|---|---|---|---|
| Wild-Type PfDHFR Inhibition | Hydrophobicity of N1-phenyl substituents | Optimizing hydrophobic character can enhance binding affinity. acs.orgnih.gov | Plasmodium falciparum DHFR |
| Mutant (A16V+S108T) PfDHFR Inhibition | Steric factors, molecular size, and branching | Modifications must consider the altered shape of the mutant enzyme's active site to overcome resistance. acs.orgnih.gov | Resistant Plasmodium falciparum DHFR |
| General PfDHFR-TS Inhibition | Hydrogen bond donors and hydrophobic features | Incorporating H-bond donors and small hydrophobic groups at specific positions is favorable for activity. nih.gov | PfDHFR-Thymidylate Synthase |
| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, and hydrophobic fields | Provides a 3D map for rational design of potent inhibitors against mutant enzymes. nih.gov | Resistant Plasmodium falciparum DHFR |
Innovative Deuteration Strategies for Drug Discovery and Development Research
The replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is an innovative strategy in drug discovery known as deuteration. gabarx.comnih.gov This subtle structural modification can significantly alter a drug's metabolic profile without changing its fundamental pharmacological activity. nih.govnih.govuniupo.it The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov
This strategy offers several potential advantages in drug development:
Enhanced Metabolic Stability : By deuterating "soft spots" in a molecule that are prone to metabolic breakdown, the drug's half-life can be extended. nih.govpharmaffiliates.com
Improved Pharmacokinetics : A longer half-life can lead to lower or less frequent dosing, which may improve patient compliance. nih.govpharmaffiliates.com
Reduced Formation of Toxic Metabolites : Deuteration can redirect metabolic pathways away from the formation of toxic byproducts, potentially improving the drug's safety profile. nih.govnih.govinvivochem.com
The development of this compound is an application of this principle. The "D6" designation indicates that six hydrogen atoms have been replaced by deuterium. This deuteration is intended to make the compound more resistant to metabolism, which is particularly useful in a research context. invivochem.com A more stable compound can provide a clearer and more prolonged signal in metabolic and pharmacokinetic studies. gabarx.com The success of FDA-approved deuterated drugs like deutetrabenazine has validated this approach, stimulating further investment in the development of deuterated compounds for various therapeutic areas, including oncology and central nervous system disorders. nih.govnih.govpharmaffiliates.com
| Advantage | Mechanism | Example Application |
|---|---|---|
| Improved Metabolic Profile | The kinetic isotope effect slows the rate of C-D bond cleavage by metabolic enzymes. nih.gov | Extending the half-life of a drug, as seen with deutetrabenazine. nih.gov |
| Enhanced Safety | Reduces the formation of potentially toxic metabolites. nih.govinvivochem.com | Improving the toxicological profile of existing drugs. nih.gov |
| Increased Efficacy | Higher plasma exposure of the parent drug can lead to improved therapeutic effects. nih.gov | Optimizing the efficacy of anticancer agents. nih.gov |
| Research Tool | Stable isotopic labeling allows for precise tracking in metabolic and pharmacokinetic studies. | Use of this compound in metabolomics research. invivochem.com |
Development of Cycloguanil Analogs as Research Tools for Diverse Biological Targets
While Cycloguanil is historically known as an antimalarial agent that targets the DHFR enzyme in Plasmodium, its scaffold and those of its analogs have proven to be valuable research tools for probing various biological targets. mdpi.comwikipedia.orgnih.gov The primary and most studied target is DHFR, not only in parasites but also in other organisms, including humans. nih.govnih.gov
Recent research has re-evaluated Cycloguanil and its analogs as potential anti-cancer agents, given that DHFR is also a well-established target in cancer chemotherapy. mdpi.comnih.govresearchgate.netubc.canih.gov Studies have shown that these compounds can engage human DHFR at sub-nanomolar concentrations and inhibit the viability of breast cancer cell lines. mdpi.comnih.govubc.ca Beyond direct enzyme inhibition, these analogs have been shown to block downstream signaling pathways, including STAT3 transcriptional activity, which is implicated in cancer progression. mdpi.comnih.govresearchgate.netubc.canih.gov
The versatility of the Cycloguanil scaffold has also been exploited to develop inhibitors for other parasites. Based on the aminodihydrotriazine motif of Cycloguanil, novel series of inhibitors have been identified that target folate enzymes in Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov One such analog, 5,6-dimethyl-2-guanidinobenzimidazole, was found to be a highly potent and selective inhibitor of T. brucei DHFR. nih.gov Furthermore, some Cycloguanil derivatives have demonstrated antiviral activity against influenza and respiratory syncytial virus by targeting the host cell's DHFR enzyme. nih.gov These findings underscore the utility of Cycloguanil analogs as versatile chemical probes to explore the role of DHFR and other enzymes in a wide range of diseases.
Q & A
Q. What is the biochemical mechanism of Cycloguanil D6 Nitrate as a dihydrofolate reductase (DHFR) inhibitor, and how is this applied in malaria research?
this compound inhibits DHFR, an enzyme critical for nucleotide synthesis in Plasmodium parasites. Its deuterated form serves as an internal standard in mass spectrometry to quantify non-deuterated Cycloguanil in pharmacokinetic studies, enabling precise tracking of drug metabolism . In malaria research, this allows for evaluating drug efficacy against resistant strains by correlating DHFR inhibition with parasite growth suppression in continuous Plasmodium falciparum cultures .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key validation parameters include:
- Lower Limit of Quantification (LLOQ): 1 μg/L (plasma) and 200 μg/L (urine) for proguanil; 0.5 μg/L (plasma) and 100 μg/L (urine) for Cycloguanil .
- Accuracy: 92.87–100.19% (proguanil) and 96.10–98.68% (Cycloguanil) in plasma .
- Precision: Coefficient of variation ≤5.65% (proguanil) and ≤6.49% (Cycloguanil) in plasma .
Q. How does deuterium labeling in this compound enhance pharmacokinetic studies?
Deuterium substitution reduces metabolic degradation via the kinetic isotope effect, stabilizing the compound for use as an internal standard. This improves accuracy in quantifying non-deuterated Cycloguanil by minimizing matrix interference during LC-MS/MS analysis .
Advanced Research Questions
Q. How should researchers design crossover pharmacokinetic studies to evaluate drug interactions affecting this compound metabolism?
- Study Design: Use a randomized, open-label, three-period crossover trial in CYP2C19 extensive metabolizers. Compare this compound exposure (AUClast, Cmax) when administered alone versus with CYP2C19 inhibitors (e.g., esomeprazole) .
- Key Parameters: Calculate metabolic ratio (Cycloguanil AUCinf/proguanil AUCinf) and apparent formation clearance (CLF/F) to assess CYP2C19-mediated interactions .
Q. What strategies resolve contradictions between in vitro and in vivo metabolic data for this compound?
- In Vitro Limitations: Account for differences in enzyme kinetics (e.g., CYP2C19 activity in microsomes vs. human hepatocytes).
- In Vivo Validation: Use deuterated standards to correct for matrix effects and validate findings via crossover clinical trials with pharmacokinetic modeling (e.g., non-compartmental analysis in Phoenix WinNonlin®) .
Q. What computational models predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in resistant malaria?
- Mechanistic PK-PD Models: Incorporate parasite growth rates, DHFR inhibition constants (Ki), and drug exposure metrics (AUC/MIC ratios) to simulate efficacy against resistant strains.
- Validation: Compare model predictions with in vitro IC50 values from synchronized Plasmodium cultures .
Q. How can isotopic dilution mass spectrometry (IDMS) be optimized for this compound in metabolic stability assays?
- Sample Preparation: Use protein precipitation with acetonitrile (1:4 v/v) to isolate this compound from plasma.
- Ionization Settings: Employ electrospray ionization (ESI) in positive mode with MRM transitions m/z 254→128 (Cycloguanil) and m/z 260→134 (D6 standard) .
Q. What experimental controls are critical when assessing this compound’s efficacy against drug-resistant Plasmodium?
- Controls: Include wild-type parasites for baseline susceptibility and isogenic strains with DHFR mutations (e.g., S108N).
- Endpoint Metrics: Measure IC50 values via hypoxanthine incorporation assays and validate with SYBR Green I fluorescence .
Methodological Guidance
Q. How are non-compartmental pharmacokinetic analyses applied to this compound data?
- AUC Calculation: Use linear-up/log-down trapezoidal method for AUClast and extrapolate to AUCinf using terminal elimination rate (λz).
- CL/F Estimation: Calculate as dose/AUCinf to account for bioavailability variations .
Q. What statistical approaches address inter-individual variability in this compound studies?
- ANOVA for Log-Transformed Data: Analyze geometric mean ratios (GMRs) of AUC and Cmax with 90% confidence intervals to assess bioequivalence.
- Dunnett’s Test: Compare metabolic ratios across treatment groups to identify CYP2C19-mediated interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
